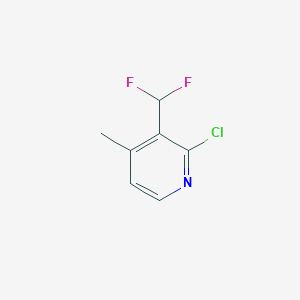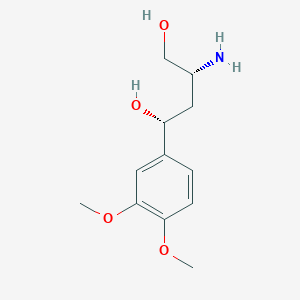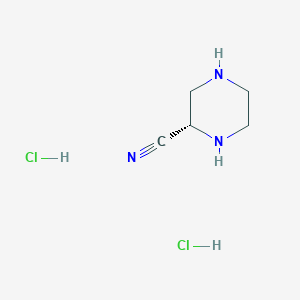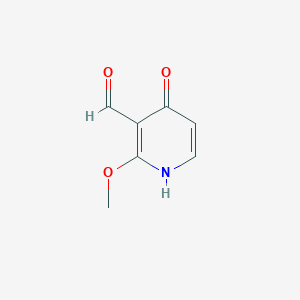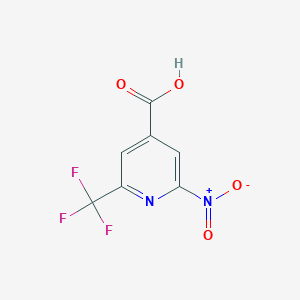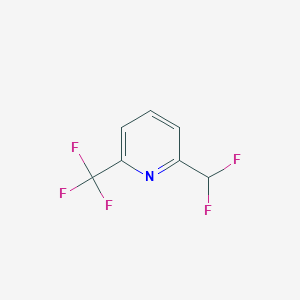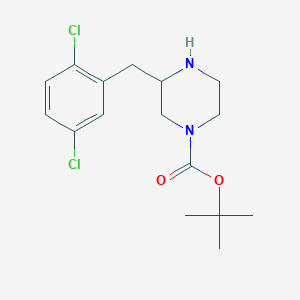![molecular formula C22H35F3N2O B14859261 N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)
N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-DODECYL-ACETAMIDE is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group, a phenyl ring, and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-DODECYL-ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the intermediate 4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENOL. This intermediate is then reacted with dodecylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-DODECYL-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-DODECYL-ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-DODECYL-ACETAMIDE involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl ring and dodecyl chain contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-OCTYL-ACETAMIDE: Similar structure but with a shorter alkyl chain.
N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-HEXYL-ACETAMIDE: Another variant with an even shorter alkyl chain.
Uniqueness
N-[4-((S)-1-AMINO-2,2,2-TRIFLUORO-ETHYL)-PHENYL]-N-DODECYL-ACETAMIDE is unique due to its long dodecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. This makes it particularly useful in applications requiring amphiphilic molecules.
Properties
Molecular Formula |
C22H35F3N2O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(1-amino-2,2,2-trifluoroethyl)phenyl]-N-dodecylacetamide |
InChI |
InChI=1S/C22H35F3N2O/c1-3-4-5-6-7-8-9-10-11-12-17-27(18(2)28)20-15-13-19(14-16-20)21(26)22(23,24)25/h13-16,21H,3-12,17,26H2,1-2H3 |
InChI Key |
JWHMFSVXRGWSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C1=CC=C(C=C1)C(C(F)(F)F)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B14859181.png)
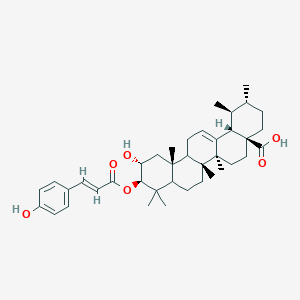
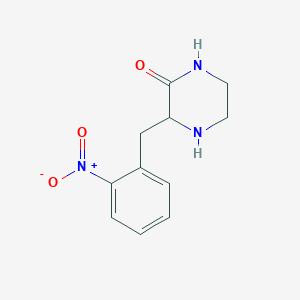
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)
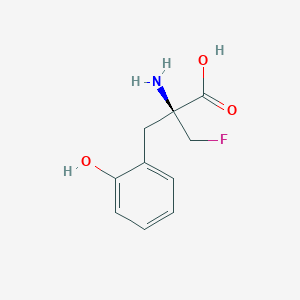
![[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14859207.png)
